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molecular formula C9H11BO2 B1461738 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 221352-10-9

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B1461738
M. Wt: 162 g/mol
InChI Key: XPHBVPSNNPMQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440994B2

Procedure details

To 106 mL fuming HNO3 at −45° C. was slowly added a solution of 3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol (16.9 g, 104.3 mmol) in 10.5 mL nitrobenzene via a syringe while maintaining the reaction temperature between −40 to −45° C. Once the addition was complete the resulting solution was allowed to stir at −45° C. for an additional 45 min before poured into crushed ice. The ice mixture was allowed to melt and the aqueous solution was extracted with DCM (3×). The combined DCM extracts were dried over Na2SO4 then evaporated. The crude oil remaining was mixed with one liter 1:1 DCM/heptanes. The volume of the solution was reduced under reduced pressure by half and the resulting solution was allowed to stand overnight in a −20° C. freezer. The precipitate formed was filtered out, washed with heptanes and vacuum dried to give the titled compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.46 (s, 6 H) 7.69 (d, J=8.4 Hz, 1 H) 8.28 (dd, J=8.4, 2.3 Hz, 1 H) 8.48 (d, J=2.2 Hz, 1 H) 9.41 (br. s., 1 H). Amount obtained: 11.2 g (51.8% yield).
Name
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51.8%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1([CH3:16])[O:10][B:9]([OH:11])[C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]1=2>[N+](C1C=CC=CC=1)([O-])=O>[CH3:5][C:6]1([CH3:16])[O:10][B:9]([OH:11])[C:8]2[CH:12]=[C:13]([N+:1]([O-:4])=[O:2])[CH:14]=[CH:15][C:7]1=2

Inputs

Step One
Name
Quantity
106 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
16.9 g
Type
reactant
Smiles
CC1(C2=C(B(O1)O)C=CC=C2)C
Name
Quantity
10.5 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir at −45° C. for an additional 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
before poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
then evaporated
ADDITION
Type
ADDITION
Details
The crude oil remaining was mixed with one liter 1:1 DCM/heptanes
WAIT
Type
WAIT
Details
to stand overnight in a −20° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
washed with heptanes and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1(C2=C(B(O1)O)C=C(C=C2)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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